![molecular formula C17H14ClF3N2O2 B3255009 (4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one CAS No. 247565-03-3](/img/structure/B3255009.png)
(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one
Overview
Description
(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one is a useful research compound. Its molecular formula is C17H14ClF3N2O2 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives are extensively studied for their biological activities, contributing significantly to medicinal chemistry. The compound "(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one" falls within the broader class of quinazolines, known for their presence in over 200 naturally occurring alkaloids. These compounds exhibit a broad spectrum of biological activities, making them potential candidates for new medicinal agents. A series of novel quinazolinones have shown antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, addressing the challenge of antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Material Development
Research on quinazoline derivatives extends into the field of optoelectronic materials, where these compounds are utilized for their luminescent properties. Quinazolines are incorporated into π-extended conjugated systems, contributing to the creation of novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the importance of quinazolines and pyrimidines in developing materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Anti-Cancer Research
Quinazoline derivatives have been extensively investigated for their anticancer properties. These compounds are known to inhibit EGFR and other therapeutic protein targets, demonstrating a wide range of biological activities, including anti-inflammatory, antimalarial, and antihypertensive effects. The development of quinazoline derivatives as anticancer drugs remains promising due to their ability to target multiple proteins involved in cancer progression (Ravez et al., 2015).
Synthetic Chemistry Advances
The synthesis of quinazolines has been a focus of research, aiming to develop eco-friendly and efficient methodologies. The interest in novel quinazolines is driven by their wide range of potential applications, leading to the exploration of multi-component synthetic strategies. These efforts are aimed at enhancing the understanding and development of quinazolines, reflecting the compound's significance in synthetic chemistry (Faisal & Saeed, 2021).
properties
IUPAC Name |
(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c1-10(11-5-3-2-4-6-11)23-15(24)22-14-8-7-12(18)9-13(14)16(23,25)17(19,20)21/h2-10,25H,1H3,(H,22,24)/t10-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJQCUWQFWPARC-HWPZZCPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)NC3=C(C2(C(F)(F)F)O)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C(=O)NC3=C([C@@]2(C(F)(F)F)O)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465274 | |
Record name | CTK4F4335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one | |
CAS RN |
247565-03-3 | |
Record name | CTK4F4335 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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